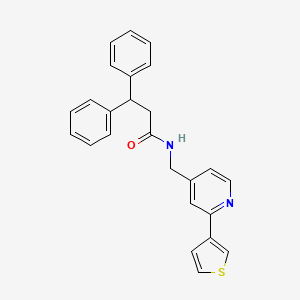![molecular formula C23H22N4O5S2 B2647072 N-carbamoyl-2-(2-(4-methylphenylsulfonamido)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893108-65-1](/img/structure/B2647072.png)
N-carbamoyl-2-(2-(4-methylphenylsulfonamido)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features a cyclopenta[b]thiophene core, which is a sulfur-containing heterocycle, and is functionalized with multiple substituents, including carbamoyl, sulfonamido, and benzamido groups
Preparation Methods
The synthesis of N-carbamoyl-2-(2-(4-methylphenylsulfonamido)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step synthetic routes
Formation of the Cyclopenta[b]thiophene Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, and elevated temperatures.
Introduction of Functional Groups: The functionalization of the cyclopenta[b]thiophene core is achieved through a series of reactions, including
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
N-carbamoyl-2-(2-(4-methylphenylsulfonamido)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamido and benzamido groups, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme-substrate interactions.
Medicine: The compound could be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-carbamoyl-2-(2-(4-methylphenylsulfonamido)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. These interactions could modulate the activity of the target, leading to the desired biological effect. The pathways involved would be specific to the target and the nature of the interaction.
Comparison with Similar Compounds
N-carbamoyl-2-(2-(4-methylphenylsulfonamido)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can be compared with other similar compounds, such as:
N-carbamoyl-2-(2-(phenylsulfonamido)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide: This compound lacks the methyl group on the phenyl ring, which may affect its chemical properties and biological activity.
N-carbamoyl-2-(2-(4-methylphenylsulfonamido)benzamido)-4H-thiophene-3-carboxamide: This compound lacks the cyclopenta ring, which could influence its stability and reactivity.
N-carbamoyl-2-(2-(4-methylphenylsulfonamido)benzamido)-5,6-dihydro-4H-cyclopenta[b]furan-3-carboxamide: This compound features a furan ring instead of a thiophene ring, which may alter its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and the cyclopenta[b]thiophene core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-carbamoyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S2/c1-13-9-11-14(12-10-13)34(31,32)27-17-7-3-2-5-15(17)20(28)25-22-19(21(29)26-23(24)30)16-6-4-8-18(16)33-22/h2-3,5,7,9-12,27H,4,6,8H2,1H3,(H,25,28)(H3,24,26,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPMVFDRTGLJQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2646989.png)
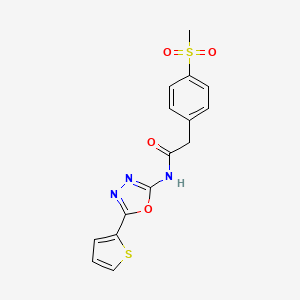
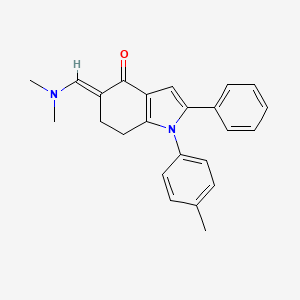

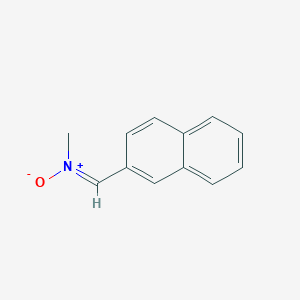
![Benzamide, 3,4,5-trimethoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2647001.png)

![2-(2,4-dimethylphenyl)-4-(4-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2647003.png)
![(E)-1-[4-(4-chlorophenyl)piperazino]-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one](/img/structure/B2647004.png)
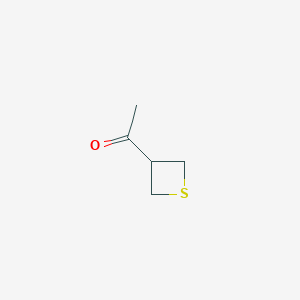
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2647008.png)
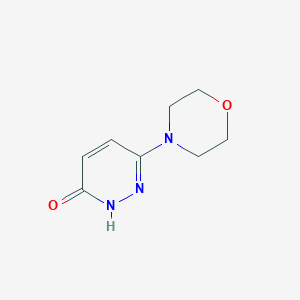
![(E)-4-(Dimethylamino)-N-[2-(3-ethylmorpholin-4-yl)ethyl]but-2-enamide](/img/structure/B2647011.png)
